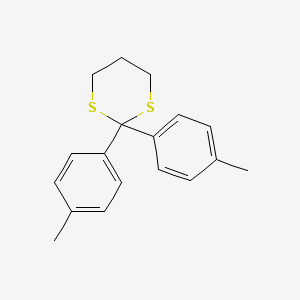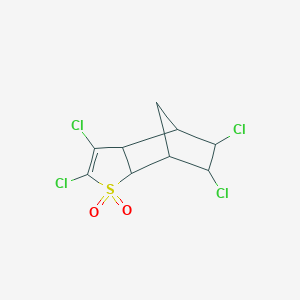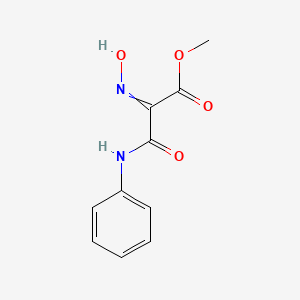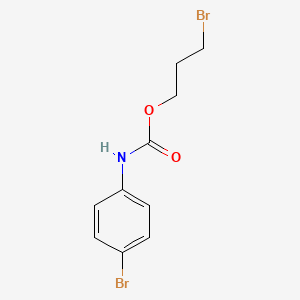
3-Bromopropyl (4-bromophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopropyl (4-bromophenyl)carbamate: is an organic compound with the molecular formula C10H11Br2NO2 It is a derivative of carbamate, featuring both bromopropyl and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopropyl (4-bromophenyl)carbamate typically involves the reaction of 4-bromophenyl isocyanate with 3-bromopropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The general reaction scheme is as follows:
4-Bromophenyl isocyanate+3-Bromopropanol→3-Bromopropyl (4-bromophenyl)carbamate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 3-Bromopropyl (4-bromophenyl)carbamate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction Reactions: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide, usually in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, often in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of substituted carbamates or alcohols.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Chemistry: 3-Bromopropyl (4-bromophenyl)carbamate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with carbamate groups.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromopropyl (4-bromophenyl)carbamate involves its interaction with biological targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions.
Comparison with Similar Compounds
Ethyl 4-bromophenyl carbamate: Similar structure but with an ethyl group instead of a bromopropyl group.
Methyl 4-bromophenyl carbamate: Similar structure but with a methyl group instead of a bromopropyl group.
4-Bromophenyl isocyanate: Precursor in the synthesis of 3-Bromopropyl (4-bromophenyl)carbamate.
Uniqueness: this compound is unique due to the presence of both bromopropyl and bromophenyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
CAS No. |
90841-80-8 |
|---|---|
Molecular Formula |
C10H11Br2NO2 |
Molecular Weight |
337.01 g/mol |
IUPAC Name |
3-bromopropyl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C10H11Br2NO2/c11-6-1-7-15-10(14)13-9-4-2-8(12)3-5-9/h2-5H,1,6-7H2,(H,13,14) |
InChI Key |
PLHBPGSWJMFGHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


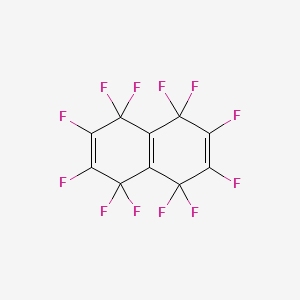
![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)
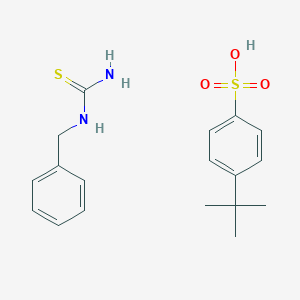
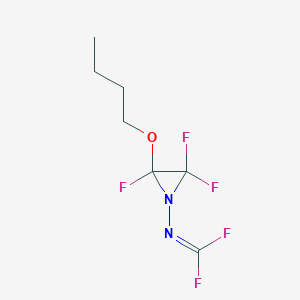
![N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide](/img/structure/B14361539.png)
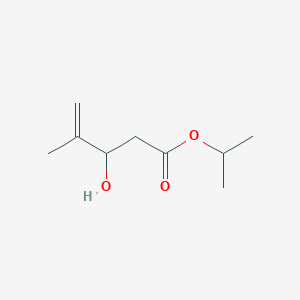
-lambda~5~-phosphane](/img/structure/B14361554.png)
![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/structure/B14361556.png)

![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)
